Chlorfenprop-methyl
Description
Historical Context and Development of Aryloxypropionate Herbicides
The history of chemical weed control predates modern synthetic herbicides, with early practices involving inorganic chemicals like sea salt and metallic salts. who.intbritannica.com A significant turning point occurred after World War II with the advent of synthetic organic herbicides, notably the phenoxyacetic acids like 2,4-D, which revolutionized selective weed control in cereal crops. britannica.comresearchgate.netcaws.org.nz This period saw the rapid development and introduction of numerous new herbicidal compounds with varying modes of action. britannica.comresearchgate.net
The development of herbicides targeting grass weeds in broadleaf crops and grass weeds within cereal crops became increasingly important. The introduction of thiocarbamate herbicides in the 1960s provided effective control of wild oats in Western Canada. caws.org.nz Subsequently, the mid-1970s marked the introduction of the first ACCase inhibiting herbicide, diclofop-methyl (B104173), which offered highly effective control of annual grasses, including wild oats, in a variety of crops. caws.org.nz
Chlorfenprop-methyl emerged within this evolving landscape of herbicide development, specifically addressing the challenge of wild oat control in winter cereals. herts.ac.ukherts.ac.uk While not explicitly classified as an ACCase inhibitor in the provided texts, its target weed (Avena fatua) is known to be susceptible to this class of herbicides, suggesting a potential link or a mechanism targeting similar physiological processes crucial for grass growth. Research indicates that this compound inhibits auxin-mediated cell responses in plants such as Avena sativa and Zea mays, affecting processes like cell elongation, auxin uptake, transport, and metabolism. nih.gov This suggests a mode of action related to plant hormone activity.
Evolution of Herbicidal Science and the Role of Obsolete Compounds in Research
Herbicidal science has continuously evolved, driven by the need for more effective, selective, and environmentally compatible weed control solutions. This evolution has involved the discovery of new modes of action and the refinement of existing chemistries. However, a significant challenge in modern agriculture is the increasing prevalence of herbicide-resistant weeds, which has spurred renewed interest in understanding herbicide mechanisms and developing new control strategies. acs.orgawsjournal.org
This compound is currently considered an obsolete herbicide, meaning it is no longer used for its original purpose. herts.ac.ukherts.ac.ukresearchgate.netbasel.int Despite its discontinued (B1498344) use in practical agriculture, obsolete compounds like this compound retain significant value in scientific research. Studying these compounds contributes to a deeper understanding of herbicide modes of action, plant physiological responses to chemical stress, and the biochemical basis of herbicide resistance.
Research into this compound has provided insights into its interaction with auxin-mediated processes at the cellular level, including its effect on auxin uptake and binding sites. nih.gov Furthermore, studies have investigated its chemical reactivity, such as its S-alkylating reactivity, which can be relevant to understanding how it interacts with biological molecules. nih.gov this compound is also a chiral molecule, and research has shown that its biological activity is primarily attributed to the l(-) enantiomer, a finding that underscores the importance of stereochemistry in herbicide efficacy and provides avenues for studying the specific molecular targets involved. herts.ac.uknih.gov
Examining the properties and mechanisms of obsolete herbicides like this compound helps researchers to:
Elucidate biochemical pathways critical for plant growth and development that can be targeted by herbicides.
Understand how plants metabolize or detoxify herbicide compounds.
Investigate the mechanisms by which weeds develop resistance to herbicides with specific modes of action.
Inform the design and synthesis of new herbicide candidates with novel or improved properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-3-(4-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKIALIXRCSISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041770 | |
| Record name | Chlorfenprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14437-17-3 | |
| Record name | Chlorfenprop-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14437-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorfenprop-methyl [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014437173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorfenprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorfenprop-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORFENPROP-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/894064M9QG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Chlorfenprop Methyl Herbicidal Action
Cellular and Molecular Targets in Plant Systems
Investigations into the cellular and molecular targets of Chlorfenprop-methyl highlight its impact on vital plant functions, particularly those regulated by auxin and associated with cellular membranes.
Interaction with Auxin-Mediated Cell Responses
This compound, and to a lesser extent its free acid form chlorfenprop (B12800852), have been shown to inhibit auxin-mediated cell responses in coleoptiles of Avena sativa L. and Zea mays L. nih.gov. These inhibited responses include cell elongation, auxin uptake, transport, and metabolism, as well as the acidification of growth media nih.gov. The herbicide affects the binding of naphthyl-1-acetic acid to auxin-specific binding sites in homogenates of corn coleoptiles nih.gov. This compound can arrest growth in sensitive cultivars within a narrow concentration range of 1 to 2 μM nih.gov. Notably, the compound itself does not exhibit auxin or anti-auxin activity nih.gov.
Auxin plays a crucial role in various aspects of plant growth and development, with its transport mediated by specific carriers like the PIN and AUX1/LAX families frontiersin.orgresearchgate.netmdpi.com. Auxin metabolism involves pathways such as biosynthesis from tryptophan, conjugation, conjugate hydrolysis, and catabolism frontiersin.org. While auxin transport has been extensively studied, the role of metabolism is also significant in regulating auxin levels and plant development frontiersin.org.
Influence on Membrane-Level Processes
The interaction of this compound with auxin at the level of membranes has been proposed as part of its mechanism of action nih.gov. Herbicides can affect living organisms through interactions with cellular membranes, leading to changes at the cellular level mdpi.com. Studies on other herbicides, such as diclofop-methyl (B104173), have indicated that effects on membrane permeability and lipid content can occur early enough to be responsible for the inhibition of root growth capes.gov.br. Changes in the composition of cellular membranes have also been observed in microorganisms after herbicide application mdpi.com. A model membrane system has been developed to study the penetration and effects of plant growth substances, simulating the behavior of a plant cell membrane researchgate.net.
Enantiomeric Activity and Stereoselectivity in Herbicidal Efficacy
This compound is a chiral molecule, existing as an isomeric mixture of the d(+)- and l(-)-isomers herts.ac.uk. Research indicates that only the l(-)-enantiomer is significantly biologically active herts.ac.uknih.gov. This highlights the stereoselectivity in the herbicidal efficacy of this compound, where one enantiomer is substantially more potent than the other herts.ac.uk.
Stereoisomerism can significantly influence the biological activity of pesticide molecules michberk.com. For many chiral pesticides, typically only one enantiomer possesses the desired biological activity, while others may be less effective or even harmful michberk.com. For example, in the case of mecoprop, the (R)-(+)-enantiomer is highly active against broadleaf weeds, while the (S)-(-)-enantiomer is virtually inactive michberk.com.
Metabolic Processes Influencing Herbicidal Activity
Metabolic processes within plants can significantly influence the herbicidal activity of this compound. This compound is hydrolyzed in vivo and in vitro researchgate.netcapes.gov.brcymitquimica.comdntb.gov.uadntb.gov.uacambridge.orgcambridge.org. This hydrolysis occurs rapidly upon penetration into the leaf in both sensitive and resistant plants researchgate.net. The product of this hydrolysis is chlorfenprop (the free acid), which is presumably the herbicidally active compound nih.govresearchgate.net.
Studies on the metabolism of other herbicides, such as diclofop-methyl, which is also an ester, have shown that it is rapidly metabolized to the free acid and polar conjugates in plant tissues cambridge.orgcambridge.org. This hydrolysis is often mediated by esterase enzymes cambridge.org. The rate of hydrolysis can be influenced by various factors, though in the case of diclofop-methyl hydrolysis by a wild oat esterase, the addition of 2,4-D did not inhibit the process and even stimulated it at higher levels cambridge.org.
The rapid hydrolysis of this compound to its active acid form, chlorfenprop, is a key metabolic step determining its herbicidal action within the plant researchgate.net.
Plant Herbicide Interactions and Phytotoxicological Responses
Physiological Manifestations of Chlorfenprop-methyl Exposure in Sensitive Plant Species
Exposure to this compound elicits discernible physiological changes in susceptible plants, impacting growth and pigment content.
This compound has been shown to inhibit auxin-mediated cell responses in the coleoptiles of sensitive plants such as Avena sativa and Zea mays. These inhibited responses include cell elongation, auxin uptake, transport, and metabolism. herts.ac.ukatamanchemicals.com Within a very narrow concentration range, this compound can arrest growth in sensitive cultivars, ranging from 0 to 100%. herts.ac.uk Studies have demonstrated a significant reduction in the fresh weight of treated wild oat plants following exposure to this compound. atamanchemicals.com General phytotoxic symptoms observed with herbicide exposure can include suppression of growth, accompanied by morphological aberrations such as interveinal chlorosis, necrotic patches on leaves, and curling or looping of cotyledons. fishersci.fi Abnormal crinkling and pitting of true leaf lamina, often associated with tissue darkening, can also occur. fishersci.fi
Herbicides, including those causing photo-oxidative damage, can lead to the inhibition of chlorophyll (B73375) accumulation in plants. flybase.org Research on chickpea plants exposed to pesticides, including herbicides, indicated that chlorophyll content was adversely affected. flybase.org
Biochemical and Cellular Stress Responses
Beyond macroscopic physiological effects, this compound exposure triggers various biochemical and cellular stress responses within plant tissues.
While direct detailed studies on this compound's induction of oxidative stress and its specific impact on antioxidant enzyme activity in plants were not extensively detailed in the search results, the broader context of herbicide action and plant stress responses provides relevant insights. Oxidative stress can occur in plants due to various factors, leading to cellular damage through processes like lipid peroxidation. atamanchemicals.com Plants possess enzymatic antioxidant defense systems, including enzymes such as peroxidase (POD), catalase (CAT), superoxide (B77818) dismutase (SOD), and ascorbate (B8700270) peroxidase (APX), which play a role in mitigating oxidative stress. atamanchemicals.com Glutathione S-transferases (GSTs) are also involved in herbicide detoxification in plants, and this compound is listed among herbicides that can be detoxified by GSTs. fishersci.ca Furthermore, some plant treatment products, when combined with microbial fermentation products, have shown potential to reduce negative effects such as oxidative stress that can be caused by chemical plant treatment components, implying that herbicides like this compound can contribute to oxidative stress. iarc.fr
The mechanism of action of this compound is proposed to involve interaction with auxin at the level of plant membranes. herts.ac.uk Research on diclofop-methyl (B104173), a herbicide with a related mode of action, demonstrated an increase in the leakage of amino compounds from treated root tips of Zea mays, suggesting modifications to membrane permeability. pic.int This increased permeability was potentially linked to a reduction in phospholipid content. pic.int Further studies have specifically investigated the action of this compound on membrane integrity in plant mitochondria. fishersci.ca
Studies on herbicides with similar modes of action, such as diclofop-methyl, provide insights into potential metabolic perturbations caused by this compound. Diclofop-methyl treatment in Zea mays root tips resulted in an accumulation of alcohol-soluble carbohydrates. pic.int Furthermore, this herbicide induced a reduction in the content of phospholipids (B1166683) and triglycerides while increasing glycolipid content. pic.int The decrease in phospholipids primarily affected phosphatidylethanolamine (B1630911) and phosphatidylcholine levels, which could contribute to increased membrane permeability. pic.int An accumulation of glycolipids was attributed to an increase in sterol glycosides and other unknown glycolipids lacking fatty acids. pic.int Diclofop-methyl also caused a shift in the distribution of fatty acids, leading to lower levels of oleic and palmitic acid and a higher content of linolenic acid in treated root tips compared to controls. pic.int Herbicides can generally affect lipid metabolism, with some studies showing reduced incorporation of phosphates into lipids following herbicide exposure. flybase.org this compound has been listed among herbicides whose exact mechanism of action is not fully elucidated but may involve the inhibition of lipid synthesis. wikipedia.org
Environmental Dynamics and Ecological Impact
Environmental Fate and Persistence in Agricultural Ecosystems
The environmental fate of Chlorfenprop-methyl in agricultural ecosystems is influenced by various processes, including degradation, volatilization, and dissipation. While considered obsolete, understanding its persistence is important due to potential residues in areas where it was historically used herts.ac.ukontosight.ai.
Degradation Pathways and Half-Life Studies
Pesticides in soil undergo degradation through both biological (biodegradation) and physicochemical processes (hydrolysis, photolysis, etc.) google.com. The rate of degradation is often expressed by the half-life (DT₅₀), which is the time taken for 50% of the pesticide to disappear from the soil google.com. Information specifically on the degradation pathways and half-life studies for this compound is limited in the provided search results, with some sources indicating a lack of specific data on soil degradation half-lives (DT₅₀ and DT₉₀) under laboratory and field conditions herts.ac.uk. However, general principles of pesticide degradation in soil highlight the importance of microbial activity and abiotic factors google.comcore.ac.uk. The persistence of pesticides in soil can be influenced by their chemical structure and their affinity for soil particles mdpi.com.
Volatilization and Dissipation Mechanisms
This compound is characterized as highly volatile herts.ac.ukherts.ac.uk. Volatilization is a dissipation mechanism where pesticides on the surface can evaporate with water vapor core.ac.uk. Dissipation in the field can also occur through surface losses such as runoff and photodegradation, in addition to abiotic and microbial degradation processes within the soil researchgate.net. More than 95% of applied chemicals in agriculture can be lost to non-target areas due to factors like drift, volatilization, runoff, and degradation, contributing to environmental contamination researchgate.net.
Ecotoxicological Assessments in Non-Target Organisms
Ecotoxicology focuses on the adverse effects of pesticides on non-target organisms within ecosystems mdpi.com. This compound has been identified as highly toxic to aquatic organisms herts.ac.ukherts.ac.uk.
Aquatic Ecotoxicity (e.g., to fish, Daphnia, algae)
This compound poses a high acute ecotoxicity risk to fish and Daphnia herts.ac.ukherts.ac.uk. Studies on aquatic toxicity often involve testing the effects on organisms like fish (e.g., Oryzias latipes, Danio rerio, Oncorhynchus mykiss), daphnids (Daphnia magna), and algae (Pseudokirchneriella subcapitata, Desmodesmus subspicatus, Skeletonema costatum) europa.euconcawe.euenv.go.jp. Toxicity results for aquatic organisms are often expressed as lethal loading (LL50) or effective loading (EL50/ErL50), representing the concentration causing a 50% response concawe.eu. While specific detailed ecotoxicity data (like precise LC50 or EC50 values for this compound) were not extensively provided in the search results, the consistent high toxicity alert for aquatic organisms underscores the potential risk it poses to aquatic ecosystems herts.ac.ukherts.ac.ukhpc-standards.com. Even small amounts of pesticides entering waterways can have a negative impact on the environment, affecting aquatic plants and invertebrates sydney.edu.au.
Terrestrial Ecotoxicity Considerations
Assessing the ecotoxicity of pesticides to terrestrial non-target organisms is an important aspect of environmental risk assessment researchgate.netbaes.gv.at. This includes considering the impact on soil microorganisms, invertebrates like earthworms, and other terrestrial species researchgate.netmdpi.comekb.eg. Pesticides can affect the structure and functioning of agro-ecosystems and contribute to the loss of agrobiodiversity researchgate.net. Studies on terrestrial ecotoxicity may involve evaluating effects on soil microbial biomass, respiratory and enzymatic activity, as well as direct toxicity to organisms like earthworms, honeybees, predators, and parasitoids researchgate.netmdpi.com. These effects can include impacts on DNA integrity, enzyme activity, growth, behavior, and reproduction researchgate.net. While the search results highlight the importance of terrestrial ecotoxicity assessments and the potential for pesticides to impact non-target invertebrates and soil microorganisms, specific detailed findings regarding the terrestrial ecotoxicity of this compound were not prominently featured. Risk assessments for soil non-target organisms, including earthworms and arthropods, are conducted following specific guidelines, considering exposure concentrations in soil and potential sublethal effects baes.gv.at.
Interactive Data Table: Summary of Ecotoxicity Alerts for this compound
| Organism Group | Acute Ecotoxicity Alert |
| Fish | High herts.ac.ukherts.ac.uk |
| Daphnia | High herts.ac.ukherts.ac.uk |
| Aquatic Organisms (General) | Highly Toxic herts.ac.ukherts.ac.uk |
Interactive Data Table: Environmental Fate Characteristics of this compound
| Characteristic | Description |
| Aqueous Solubility | Moderate herts.ac.ukherts.ac.uk |
| Volatility | Highly Volatile herts.ac.ukherts.ac.uk |
| Soil Degradation (Aerobic) DT₅₀ (typical, lab, field) | Data Missing herts.ac.uk |
| Soil Degradation (Aerobic) DT₉₀ (lab, field) | Data Missing herts.ac.uk |
Microbial Interactions and Biotransformation in Environmental Matrices
Microbial Degradation and Metabolite Formation in Soil
The initial step in the environmental fate of Chlorfenprop-methyl in soil is often its hydrolysis to the active acid form, chlorfenprop (B12800852). This process can be mediated both abiotically and by microbial esterases. Following hydrolysis, the chlorfenprop molecule becomes the primary substrate for further microbial degradation. The rate and pathway of this degradation are influenced by soil type, pH, organic matter content, and the composition of the native microbial communities.
While specific studies detailing the complete microbial degradation pathway and metabolite cascade of this compound are limited in publicly available scientific literature, the breakdown of structurally related chlorinated aromatic compounds generally proceeds through mechanisms like dehalogenation and ring cleavage. researchgate.netarizona.edu Microorganisms utilize the herbicide as a carbon or energy source, progressively breaking it down into simpler, less toxic molecules such as carbon dioxide and water. nih.gov
The breakdown of complex xenobiotic compounds like this compound is often more efficiently carried out by synergistic microbial consortia rather than by single microbial species. nih.gov In a consortium, different microorganisms perform sequential steps in the degradation pathway, preventing the accumulation of potentially toxic intermediates. nih.gov
Despite the importance of these communities, specific microbial consortia or pure cultures that have been definitively identified and characterized for their ability to transform this compound are not extensively documented in scientific research. However, studies on other chlorophenoxy herbicides have identified various bacterial genera capable of their degradation. For instance, consortia including Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis have been shown to degrade the related herbicide mecoprop. researchgate.net Similarly, pure cultures of genera such as Ochrobactrum and Alcaligenes have demonstrated the ability to degrade various chlorophenols, which are components of many herbicides. nih.govnih.gov These findings suggest that similar bacterial groups in the soil may be involved in the transformation of this compound and its primary metabolite, chlorfenprop.
Enhanced biodegradation is a phenomenon where the degradation rate of a pesticide in soil increases following repeated applications. This occurs as the soil microbial community adapts or acclimates to the presence of the compound. Microorganisms capable of utilizing the pesticide as a substrate proliferate, leading to a more rapid breakdown upon subsequent exposures.
Research specifically documenting the acclimation of soil microorganisms to this compound and the resulting enhanced biodegradation is scarce. However, this is a well-established principle for many other herbicides. The process typically involves an initial lag phase, during which the competent microbial populations increase in number, followed by a period of rapid degradation. The potential for enhanced biodegradation is a critical factor in assessing the long-term environmental persistence and efficacy of a herbicide.
Advanced Analytical Methodologies for Chlorfenprop Methyl Research
Chromatographic Techniques for Residue Analysis
Chromatographic techniques, particularly gas chromatography (GC), are fundamental for separating chlorfenprop-methyl from complex sample matrices before detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-TOFMS, GC-Orbitrap-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of this compound. Various MS detectors offer different advantages. GC-MS/MS (tandem mass spectrometry) provides high selectivity and sensitivity through the use of multiple reaction monitoring (MRM), which helps to minimize matrix interferences nih.govthermofisher.commytracefinder.comcabidigitallibrary.orgpragolab.czresearchgate.netlcms.czmdpi.com. For instance, in one study, GC-MS/MS was used for the determination of over 200 pesticide residues, including this compound, in food matrices nih.govresearchgate.net. The method involved monitoring specific precursor and product ions for identification and quantification nih.govcabidigitallibrary.orgresearchgate.net.
GC coupled with high-resolution mass spectrometry (GC-HRMS), such as GC-TOFMS or GC-Orbitrap-MS, offers high mass accuracy and resolving power, enabling unequivocal identification of compounds and reducing the risk of false positives or negatives, even in complex samples nih.govwindows.net. GC-Orbitrap-MS, in particular, combines the separation power of GC with the sub-ppm mass accuracy of the Orbitrap system, allowing for the simultaneous detection of a large number of pesticides in full-scan independent acquisition mode nih.gov. This is beneficial for both target and non-target screening.
Studies have demonstrated the application of GC-MS/MS for the analysis of this compound in various matrices, including environmental water samples and food products nih.govthermofisher.commytracefinder.comcabidigitallibrary.orgpragolab.czresearchgate.netlcms.czmdpi.comresearchgate.netdergipark.org.tr.
Sample Preparation and Clean-up Strategies (e.g., QuEChERS-based methods)
Effective sample preparation and clean-up are essential to isolate this compound from matrix components and reduce interferences that can affect chromatographic analysis and mass spectrometric detection restek.comgcms.cz. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and highly effective sample preparation approach for the analysis of pesticide residues, including this compound, in various matrices, particularly food and environmental samples mdpi.comnih.govwindows.netrestek.comgcms.czquechers.eumdpi.commz-at.de.
The general QuEChERS procedure involves several steps: homogenization of the sample, extraction with an organic solvent (commonly acetonitrile), partitioning with salts to induce phase separation and remove water, and a clean-up step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components such as fats, waxes, and pigments restek.comquechers.eumz-at.de. Different variations of the QuEChERS method exist, including the original unbuffered method, the European standard method (EN 15662), and the AOAC official method mz-at.de. These variations primarily differ in the type of buffer salts used mz-at.de.
QuEChERS-based methods are known for their simplicity, speed, cost-effectiveness, and high recoveries for a broad range of pesticides restek.comgcms.czquechers.eumz-at.de. However, even with QuEChERS, matrix effects can still occur, particularly in complex matrices nih.govresearchgate.net. Modifications to the QuEChERS method, such as the use of specific d-SPE sorbents or coupling with advanced GC-MS techniques, are employed to further minimize matrix interferences nih.govresearchgate.netnih.gov. Other sample preparation techniques like accelerated solvent extraction (ASE) have also been explored for pesticide residue analysis in challenging matrices like animal tissues, often requiring a drying step before extraction gcms.cz.
Method Validation Parameters in Environmental and Biological Matrices
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. Key validation parameters assessed include sensitivity, linearity, recovery, selectivity, and matrix effects eurl-pesticides.eucipac.org.
Sensitivity, Linearity, and Recovery Assessments
Sensitivity refers to the ability of the method to detect and quantify the analyte at low concentrations. This is typically evaluated by determining the limit of detection (LOD) and the limit of quantification (LOQ) eurl-pesticides.eucipac.org. Studies on pesticide residue analysis using GC-MS/MS and GC-Orbitrap-MS have reported LOQs for various pesticides, including this compound, in the low ng/g or µg/kg range, demonstrating the high sensitivity of these techniques pragolab.cznih.govresearchgate.netdergipark.org.trmdpi.com. For example, LOQs between 1.8 and 29.2 ng/L were reported for pesticides in environmental water samples using GC/MSD researchgate.netdergipark.org.tr. Another study using GC-Orbitrap-MS for pesticide analysis in chrysanthemum flowers reported LOQs between 1.0 and 10.0 µg/kg nih.gov.
Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range eurl-pesticides.eucipac.org. Analytical methods for this compound analysis are validated to ensure linearity over the relevant concentration range, typically covering expected residue levels nih.govwindows.netmdpi.comcipac.org. Linearity is often expressed by the determination coefficient (R²), with values typically exceeding 0.99 indicating good linearity nih.govwindows.netmdpi.comcipac.org.
Recovery measures the efficiency of the entire analytical process, from sample preparation to detection. It is determined by spiking blank samples with known concentrations of the analyte and comparing the measured concentration to the spiked concentration eurl-pesticides.eucipac.org. Acceptable recovery ranges are often defined by regulatory guidelines nih.govresearchgate.netmdpi.comeurl-pesticides.eu. Studies have reported satisfactory recoveries for this compound and other pesticides using QuEChERS-based methods coupled with GC-MS techniques in various matrices, including environmental water, fruits, vegetables, and cereals researchgate.netmdpi.comnih.govwindows.netresearchgate.netdergipark.org.trmdpi.comscribd.com. For instance, mean recoveries between 70.1% and 116.5% were observed for most compounds at different spiking levels in environmental water samples researchgate.netdergipark.org.tr. Recoveries for pesticides in grape, must, and wine samples using a QuEChERS-GC-MS method ranged between 60.9% and 95.0% mdpi.com. Average recoveries between 88.6% and 95.7% were reported for pesticides in chrysanthemum flowers using GC-Orbitrap-MS with a modified QuEChERS method nih.gov.
Here is a sample data table illustrating typical recovery data based on search results:
| Matrix | Spiking Level (µg/kg or ppb) | Mean Recovery (%) | RSD (%) | Source |
| Environmental Water | 10 ppb | 70.1 - 116.5 | Excellent Precision | researchgate.netdergipark.org.tr |
| Environmental Water | 50 ppb | 70.7 - 114.0 | Excellent Precision | researchgate.netdergipark.org.tr |
| Grape | Multiple Levels | 68.6 - 95.0 | < 14.8 | mdpi.com |
| Must | Multiple Levels | 60.9 - 78.5 | < 10.2 | mdpi.com |
| Wine | Multiple Levels | 63.2 - 80.5 | < 11.7 | mdpi.com |
| Chrysanthemum Flower | Three Levels | 88.6 - 95.7 | 7.1 - 7.5 | nih.gov |
| Various Fruits | 0.01 and 0.1 mg/kg | 70 - 120 | Acceptable | windows.net |
| Various Food | Multiple Levels | 71.9 - 120.8 | 7.7 - 20.0 | scribd.com |
Selectivity and Matrix Effects
Selectivity is the ability of the method to accurately measure the analyte in the presence of other components in the sample matrix eurl-pesticides.eucipac.org. GC-MS techniques, particularly GC-MS/MS and GC-HRMS, offer high selectivity through the use of specific ions or accurate mass measurements for identification nih.govcabidigitallibrary.orgresearchgate.netnih.govwindows.netsilcotek.com. Monitoring multiple characteristic ions with specific abundance ratios further enhances the confidence in identification cabidigitallibrary.orgwindows.netsilcotek.com.
Matrix effects refer to the influence of co-extracted components from the sample matrix on the ionization efficiency and detection of the analyte, which can lead to signal enhancement or suppression and affect the accuracy of quantification nih.govresearchgate.netchromatographyonline.com. Matrix effects are particularly pronounced in GC-MS analysis nih.govresearchgate.net. Studies have investigated matrix effects in the GC-MS/MS analysis of pesticide residues, including this compound, in various food matrices nih.govresearchgate.net. Significant signal enhancement and suppression have been observed depending on the matrix type nih.govresearchgate.net. For example, strong enhancement was noted in matrices with high water content (apples, grapes), while strong suppression occurred in matrices with high starch/protein or oil content (spelt kernels, sunflower seeds) nih.govresearchgate.net.
To compensate for matrix effects, matrix-matched calibration is a common strategy nih.govcabidigitallibrary.orgresearchgate.net. This involves preparing calibration standards in blank matrix extracts rather than in a pure solvent, which helps to mimic the matrix environment of the actual samples nih.govcabidigitallibrary.orgresearchgate.net. The use of internal standards, especially stable isotope-labeled internal standards (SIL-IS), can also help to compensate for matrix effects by undergoing similar ionization behavior as the target analyte chromatographyonline.com. Optimizing sample preparation procedures, such as employing effective clean-up steps like d-SPE, is crucial for minimizing the introduction of matrix interferences into the analytical system nih.govresearchgate.netrestek.comchromatographyonline.com.
Novel Detection and Quantification Approaches
While GC-MS/MS and GC-HRMS are the predominant techniques for this compound analysis, research continues into novel detection and quantification approaches. The integration of advanced mass spectrometric techniques, such as GC coupled with quadrupole-Orbitrap mass spectrometry, represents a significant advancement, offering high sensitivity, selectivity, and the ability to perform comprehensive screening nih.gov. This technology allows for both target and non-target analysis with high mass accuracy nih.gov.
Other potential novel approaches could involve the development of new ionization techniques or the coupling of GC with other types of detectors that offer enhanced selectivity or sensitivity for specific classes of compounds, although specific novel methods solely focused on this compound beyond advanced MS coupling were not prominently detailed in the provided search results. Research into novel derivatization techniques has been explored for other herbicide types to improve their suitability for GC-MS analysis nih.gov. While not specifically for this compound, such advancements in sample preparation chemistry could potentially be applied or adapted. The use of inductively coupled plasma-mass spectrometry (ICP-MS) has been explored for detecting elements like phosphorus in organophosphorus pesticides after GC separation, indicating the potential for element-specific detection approaches chemetrix.co.za.
The continuous development of more sensitive and selective MS instrumentation, coupled with refined sample preparation techniques, drives the evolution of analytical methodologies for the accurate determination of this compound residues in increasingly complex matrices.
Synthesis and Derivatization Strategies for Academic Research
Stereospecific Synthesis of Chlorfenprop-methyl Enantiomers
This compound (methyl 2-chloro-3-(4-chlorophenyl)propanoate) contains a chiral center at the α-carbon of the propanoate group nih.gov. This chirality leads to the existence of two enantiomers, which may exhibit different biological activities or environmental fates. Stereospecific synthesis is crucial for preparing individual enantiomers to study these differences.
Studies on optically active pesticides, including methyl-2-chloro-3-(4-chlorophenyl)-propionate (this compound), have explored the synthesis and herbicidal activity of its d(+) and l(-) forms ncats.io. The synthesis of specific enantiomers typically involves techniques such as using chiral starting materials (chiral pool), resolution of racemic mixtures, employing chiral auxiliaries, or enantioselective synthesis using chiral reagents or catalysts ethz.chresearchgate.net.
While general principles of stereospecific synthesis are well-established ethz.chresearchgate.netuou.ac.in, specific detailed synthetic routes solely focused on the enantiomers of this compound for academic research purposes were not extensively detailed in the immediate search results. However, the existence of studies on the optically active forms confirms that methods for their preparation exist within the academic domain ncats.io. The ability to synthesize individual enantiomers is fundamental for understanding the stereoselectivity observed in biological interactions and environmental processes involving this compound nih.gov.
Derivatization for Mechanistic Probing and Analytical Enhancement
Derivatization of this compound or its related compounds is often performed to enhance their detectability or to introduce specific tags for mechanistic studies. For analytical purposes, derivatization can improve volatility, thermal stability, or introduce chromophores or fluorophores suitable for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) nih.govdss.go.th.
In the context of related compounds like pyridinyloxyphenoxypropionate herbicides (which share a similar phenoxypropionate structure with a chiral center), studies have shown that esters are rapidly hydrolyzed to the corresponding free acids after absorption in plants cambridge.org. This hydrolysis is a key metabolic step, and studying it often involves analyzing both the parent ester and the acid metabolite. Derivatization techniques can be applied to both forms to facilitate their extraction, separation, and detection. For instance, methods involving methyl chloroformate derivatization have been developed for analyzing various metabolites, which could be adapted for studying this compound and its transformation products nih.govresearchgate.netscirp.org. This type of derivatization can convert analytes into more volatile or detectable forms for GC-MS analysis nih.govresearchgate.net.
For mechanistic probing, derivatization can involve introducing specific labels or functional groups that interact with biological targets or allow for tracking the molecule's fate. While direct examples of such derivatization specifically for this compound in mechanistic studies were not prominently found, the general approach involves modifying the molecule in a way that retains its relevant structural features while adding a probe.
Analytical methods for pesticides, including this compound, often involve sample preparation techniques like extraction followed by chromatographic analysis (GC or LC) coupled with mass spectrometry (MS) researchgate.netscribd.comscribd.comgcms.cz. Derivatization, such as methylation, is a common step in preparing samples for GC analysis, particularly for acidic compounds, to improve volatility nih.gov.
Development of Radiolabeled Analogs for Metabolic Pathway Elucidation
Radiolabeled analogs of pesticides are invaluable tools for tracing their absorption, translocation, metabolism, and excretion in biological systems and the environment cambridge.orgregulations.gov. For this compound, developing radiolabeled analogs, typically with isotopes like Carbon-14 (C), allows researchers to quantitatively track the compound and its metabolites.
Studies investigating the metabolism of related herbicides, such as C-labeled pyridinyloxyphenoxypropionate herbicides, have demonstrated the utility of this approach cambridge.org. By applying the radiolabeled compound to plants and analyzing the distribution of radioactivity in different tissues and the chemical nature of the radioactive substances, researchers can elucidate metabolic pathways cambridge.org. The identification of metabolites is often achieved through chromatographic separation followed by detection of radioactivity and structural analysis (e.g., using mass spectrometry).
The synthesis of radiolabeled this compound would involve incorporating the radioactive isotope at a stable position within the molecule. This typically requires specialized synthetic procedures using commercially available radiolabeled precursors. Subsequent analysis of samples from treated organisms or environments involves techniques like liquid scintillation counting to quantify total radioactivity and chromatography (e.g., radio-HPLC or radio-GC) coupled with mass spectrometry to identify and quantify individual radiolabeled compounds and metabolites cambridge.org. The use of C-labeled this compound is mentioned in the context of studying residues regulations.gov, indicating that such analogs have been synthesized and utilized in research.
The primary metabolic step identified for related compounds is the hydrolysis of the methyl ester to the corresponding free acid cambridge.org. Radiolabeling the propionate (B1217596) or the phenyl ring would allow for tracking this transformation and subsequent metabolic steps, such as conjugation or further degradation.
Concluding Remarks and Future Research Directions
Remaining Research Gaps and Challenges in Understanding Chlorfenprop-methyl's Environmental and Biological Legacy
Despite this compound being an obsolete agrochemical, significant research gaps remain regarding its long-term environmental and biological legacy. While it is known for relatively low volatility and persistence, which can lead to soil and water contamination concerns, the full extent of its presence and transformation in various environmental matrices over extended periods is not completely understood. cymitquimica.com The complexity of agrochemical interactions and their environmental impact is often not adequately considered in assessments. scientificrc.org
Challenges in understanding its legacy include the difficulty in tracking its degradation pathways and the formation of potentially more persistent or toxic metabolites. Obsolete pesticide stockpiles, often poorly stored, can lead to significant contamination of soil and water, and the degradation products can be even more toxic than the original compound. mdpi.comfao.org The lack of comprehensive, long-term monitoring data across diverse environmental settings where this compound was historically used presents a significant challenge in assessing its full environmental fate and impact. Furthermore, understanding the potential for bioaccumulation and biomagnification within ecosystems remains an area requiring further investigation.
Implications for the Study of Obsolete Agrochemicals
The study of this compound provides valuable insights into the broader implications of obsolete agrochemicals. These compounds, though no longer in active use, can continue to pose risks to both the environment and potentially human health for many years due to their persistence. scientificrc.orgpeerj.com The challenges encountered in studying this compound's legacy, such as identifying degradation products and assessing long-term environmental behavior, are common to many obsolete pesticides. fao.org
Investigating obsolete agrochemicals like this compound highlights the necessity of comprehensive lifecycle management for all pesticides, from development to disposal. It underscores the importance of understanding the environmental fate and potential long-term effects of agrochemicals before widespread use and the need for effective strategies to manage and remediate contaminated sites. The presence of residues of banned substances found far from their original source emphasizes the persistent nature of some of these chemicals. reddiamondcompost.com
Methodological Advancements for Comprehensive Legacy Compound Analysis
Comprehensive analysis of legacy compounds like this compound in environmental samples requires advanced methodologies. Traditional analytical techniques, while useful, may not be sufficient to detect and quantify these compounds and their diverse metabolites at trace levels in complex matrices such as soil, water, and biological tissues. dergipark.org.trcdc.gov
Advancements in analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are crucial for improving the detection and identification of legacy agrochemicals and their transformation products. dergipark.org.trnih.gov Methods involving selective detectors and high-resolution mass spectrometry can enhance the sensitivity and specificity of analysis, allowing for the detection of compounds at lower concentrations and in the presence of interfering substances. dergipark.org.trsilcotek.com Techniques for sample preparation, such as solid-phase extraction (SPE) and other extraction and cleanup procedures, are also critical for isolating and concentrating target analytes from complex environmental matrices. cdc.gov The development and validation of standardized analytical methods for a wide range of legacy compounds are essential for consistent and comparable monitoring efforts globally. researchgate.netepa.gov
Q & A
Q. How can researchers confirm the identity and purity of Chlorfenprop-methyl in laboratory settings?
- Methodological Answer : To confirm identity, use analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a reference standard (CAS: 14437-17-3; molecular formula: C₁₀H₁₀Cl₂O₂) . For purity assessment, combine Gas Chromatography-Mass Spectrometry (GC-MS) with nuclear magnetic resonance (NMR) spectroscopy. Cross-reference retention times, spectral data, and elemental analysis (e.g., %Cl content) against certified standards. Store samples at 4°C in acetonitrile to prevent degradation .
Q. What experimental protocols are recommended for preparing this compound stock solutions in environmental fate studies?
- Methodological Answer : Dissolve this compound (100 µg/mL in acetonitrile) in deionized water to achieve desired concentrations (e.g., 1–100 ppm). Validate solubility using UV-Vis spectroscopy (λmax ~250 nm) and ensure homogeneity via sonication. Include solvent controls to account for acetonitrile’s impact on biological or environmental matrices .
Q. How should researchers design a baseline study to assess this compound’s acute toxicity in non-target organisms?
- Methodological Answer : Use OECD Test Guidelines (e.g., OECD 203 for fish toxicity). Expose model organisms (e.g., Daphnia magna) to logarithmic concentration gradients (0.1–10 mg/L) under controlled pH (7.0±0.2) and temperature (20±1°C). Measure mortality/immobilization at 24/48-hour intervals. Calculate LC₅₀/EC₅₀ using probit analysis and validate with positive controls (e.g., potassium dichromate) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported degradation half-lives of this compound across soil types?
- Methodological Answer : Conduct parallel microcosm studies with standardized soil parameters (pH, organic matter, microbial activity). Use isotopically labeled this compound (e.g., ¹⁴C-labeled) to track degradation pathways via liquid scintillation counting. Compare first-order kinetics under varying redox conditions and apply multivariate regression to isolate key variables (e.g., clay content vs. microbial diversity) .
Q. How can researchers optimize synthesis pathways for this compound derivatives to study structure-activity relationships (SAR)?
- Methodological Answer : Modify the methyl ester group via nucleophilic substitution (e.g., replacing -OCH₃ with -NH₂). Monitor reaction efficiency via thin-layer chromatography (TLC) and purify intermediates using flash chromatography. Validate derivatives with Fourier-Transform Infrared Spectroscopy (FTIR) for functional groups (e.g., C=O at 1700 cm⁻¹) and assess bioactivity via enzyme inhibition assays .
Q. What analytical methods distinguish this compound from its metabolites in complex biological matrices?
- Methodological Answer : Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). For example, track parent ion m/z 233.09 → fragment ions m/z 169 (Cl loss) and m/z 125 (ester cleavage). Compare retention times and fragmentation patterns against synthesized metabolites (e.g., chlorfenprop acid) .
Data Analysis & Reproducibility
Q. How should researchers statistically validate this compound’s bioaccumulation factors (BAFs) in aquatic ecosystems?
- Methodological Answer : Apply bootstrap resampling (n=1000 iterations) to account for variability in BAF calculations (tissue concentration/water concentration). Use ANOVA to compare BAFs across trophic levels and apply Tukey’s HSD post-hoc test. Report confidence intervals (95%) and outliers via Grubbs’ test .
Q. What steps ensure reproducibility in this compound photolysis studies under simulated sunlight?
- Methodological Answer : Calibrate light sources with a radiometer (e.g., 300–800 nm, 500 W/m²). Use actinometers (e.g., potassium ferrioxalate) to quantify photon flux. Document temperature (25±0.5°C) and irradiance in supplementary materials. Share raw spectral data and Python/R scripts for kinetic modeling (e.g., pseudo-first-order fits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
